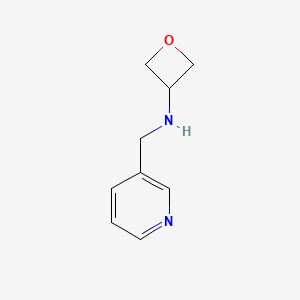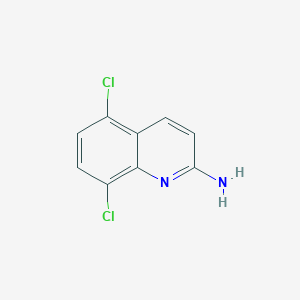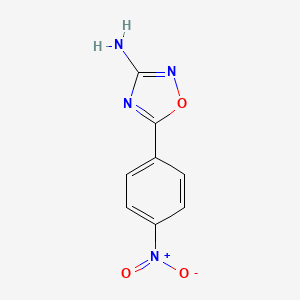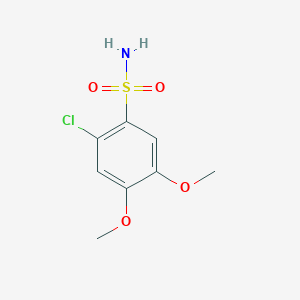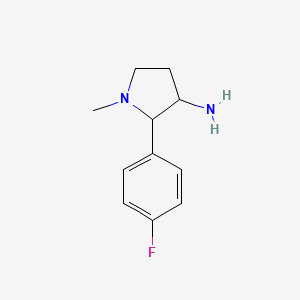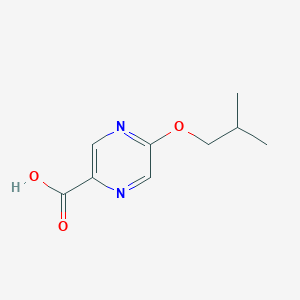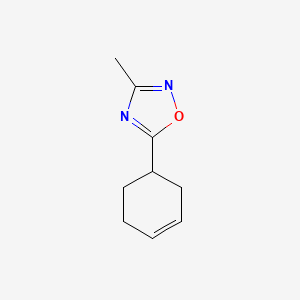
5-Cyclohex-3-en-1-yl-3-methyl-1,2,4-oxadiazole
Vue d'ensemble
Description
5-Cyclohex-3-en-1-yl-3-methyl-1,2,4-oxadiazole (5-CHMO) is a cyclic organic compound belonging to the family of heterocyclic compounds. It is an aromatic compound with a five-membered ring containing two nitrogen atoms. 5-CHMO is a versatile compound with many potential applications in the fields of chemical synthesis, pharmaceuticals, and materials science.
Applications De Recherche Scientifique
Antiepileptic Activity
A study by Rajak et al. (2013) explored novel limonene and citral-based 2,5-disubstituted-1,3,4-oxadiazoles, aiming to meet structural prerequisites indispensable for anticonvulsant activity. Their findings indicated significant anticonvulsant activities in the compounds tested, highlighting the potential therapeutic application in treating epilepsy. This research underscores the importance of 1,3,4-oxadiazole derivatives in developing new antiepileptic drugs.
Antiprotozoal and Anticancer Properties
Research by Dürüst et al. (2012) on 1,2,4-Oxadiazole and 1,2,3-triazole containing heterocyclic compounds demonstrated various biological activities, including anti-protozoal and anti-cancer properties. By employing bioisosterism, they designed and synthesized novel oxadiazolyl pyrrolo triazole diones, showing potential in treating protozoal infections and cancer. This highlights the versatility of 1,2,4-oxadiazoles in pharmaceutical chemistry, offering pathways to novel treatments.
Corrosion Inhibition
A study conducted by Ammal et al. (2018) revealed that 1,3,4-oxadiazole derivatives exhibit effective corrosion inhibition properties for mild steel in sulphuric acid. The findings suggest that these compounds form a protective layer on the steel surface, reducing corrosion rates. This application is crucial for industries where metal preservation is vital, demonstrating the chemical utility of 1,3,4-oxadiazole derivatives beyond biological activity.
Antimicrobial and Anti-inflammatory Activities
Kavitha et al. (2019) synthesized a novel series of 1,3,4-oxadiazole-containing sulfonamide derivatives, showing significant antimicrobial and anti-inflammatory activities. Their research, documented in the Bulletin of the Chemical Society of Ethiopia, indicates the potential for these compounds in developing new antimicrobial and anti-inflammatory agents, showcasing the broad spectrum of biological activities associated with 1,3,4-oxadiazoles.
Tuberculosis Treatment
Further, Foks et al. (2004) investigated the tuberculostatic activity of some (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole derivatives, revealing promising results against tuberculosis. This study contributes to the search for new therapeutic agents against tuberculosis, a major global health challenge.
Propriétés
IUPAC Name |
5-cyclohex-3-en-1-yl-3-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7-10-9(12-11-7)8-5-3-2-4-6-8/h2-3,8H,4-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMFCDINWMXXSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCC=CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclohex-3-en-1-yl-3-methyl-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(Piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1454532.png)
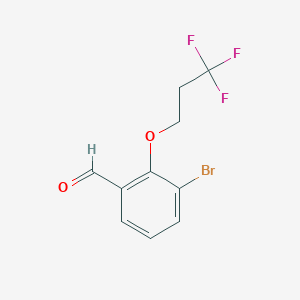

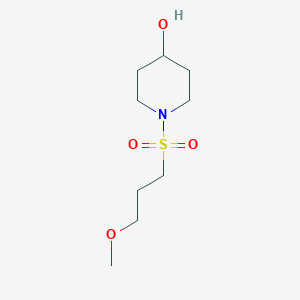
![3-[(4-Methoxyphenyl)amino]oxolane-3-carbonitrile](/img/structure/B1454536.png)

